molecular formula C7H9NOS B471548 3-Methylsulfinylaniline CAS No. 39082-89-8

3-Methylsulfinylaniline

Cat. No. B471548
CAS RN: 39082-89-8
M. Wt: 155.22g/mol
InChI Key: TUAYUJJUGBNFHP-UHFFFAOYSA-N
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Description

3-Methylsulfinylaniline is a chemical compound with the molecular formula C7H9NO2S . It is also known by other names such as 3-(Methanesulfonyl)aniline and 3-(Methylsulfonyl)anilin . The average mass of this compound is 171.217 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an amine group (NH2) and a methylsulfonyl group (CH3SO2). The compound has a density of 1.3±0.1 g/cm3, a boiling point of 403.3±37.0 °C at 760 mmHg, and a flash point of 197.7±26.5 °C .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a boiling point of 403.3±37.0 °C at 760 mmHg, and a flash point of 197.7±26.5 °C . It also has a molar refractivity of 43.8±0.4 cm3, a polar surface area of 69 Å2, and a molar volume of 133.5±3.0 cm3 .

Scientific Research Applications

  • Synthesis of Derivatives : The synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives using strategies including the imination of the key sulfoxide methyl 3-(phenylsulfinyl)propanoate is described. These compounds exhibited interesting conformational properties, hinting at potential applications in the study of molecular interactions and structures (Tye & Skinner, 2002).

  • Palladium-Catalyzed Arylation : Research on ortho-sulfinylaniline auxiliaries for palladium-catalyzed β–C-H arylation of alkyl carboxamides with sterically hindered aryl iodides was conducted. This study opens doors to more efficient chemical syntheses involving β-methyl and methylene C–H bond arylation (Mu et al., 2017).

  • Atmospheric Chemistry : The methylsulfinyl radical, an intermediate in marine atmospheric chemistry, plays a significant role in the oxidation of dimethyl sulfide. Its structures in different electronic states have been studied, providing insights into atmospheric chemical processes (Estep & Schaefer III, 2016).

  • Reactions with Oxygen : The reactions of the methylsulfinyl radical with molecular triplet oxygen have been studied. The research offers valuable insights into atmospheric chemistry and the behavior of reactive sulfur species in environmental contexts (Reisenauer et al., 2015).

  • Molecular Structure Studies : A study on the molecular structure and compliance field of N-methylsulfinylamine provides valuable data for understanding the geometry and dynamics of similar molecular structures (Beagley et al., 1975).

Safety and Hazards

The safety data sheet for 3-Methylsulfinylaniline indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advisable to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-methylsulfinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAYUJJUGBNFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39082-89-8
Record name 3-methanesulfinylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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